2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
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Overview
Description
2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol . It belongs to the chalcone family, which are open-chain flavonoids with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system . Chalcones are known for their diverse biological activities and are found in various natural sources, including edible plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone typically involves the Claisen-Schmidt condensation reaction between 2,4-dimethoxybenzaldehyde and 2’-hydroxy-5’-methylacetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete .
Industrial Production Methods
Industrial production of chalcones, including 2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Saturated ketones, alcohols, and other reduced products.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and other chalcone derivatives.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antiviral activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit lipid peroxidation, protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit enzymes such as lipoxygenase, which is involved in the inflammatory response.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone can be compared with other chalcones and flavonoids:
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12-4-8-16(19)15(10-12)17(20)9-6-13-5-7-14(21-2)11-18(13)22-3/h4-11,19H,1-3H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECLVFJNGNKHY-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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